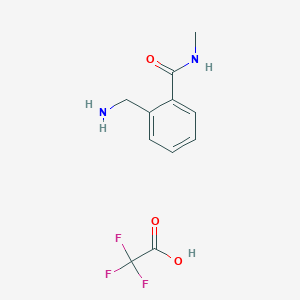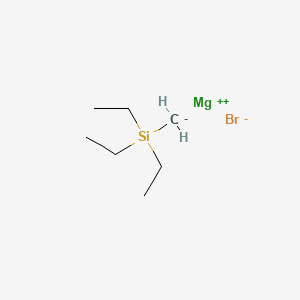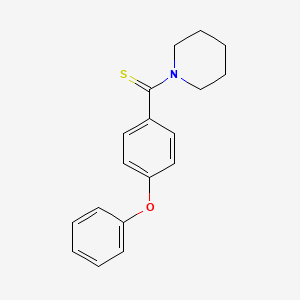
2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene is a complex organic compound belonging to the class of hydrocarbons known as indanes. This compound features a fused ring structure with a branched isopropyl group attached to the second carbon atom of the indene ring system. Indenes are known for their aromatic properties and are often used as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular Friedel-Crafts alkylation, where an appropriate precursor containing a linear chain with a terminal isopropyl group undergoes cyclization in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of indene-2-carboxylic acid or indene-2-one.
Reduction: Formation of 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydroindane.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Indene: The parent compound without the isopropyl group.
Isopropylbenzene (Cumene): A simpler aromatic compound with an isopropyl group attached to a benzene ring.
2-(Propan-2-yl)-1H-indene: A structural isomer with the isopropyl group at a different position on the indene ring.
Uniqueness: 2-(Propan-2-yl)-3a,4,5,6,7,7a-hexahydro-1H-indene is unique due to its fused ring structure and the presence of the isopropyl group, which influences its chemical reactivity and physical properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
919104-82-8 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
2-propan-2-yl-3a,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C12H20/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h7,9-11H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
DCFAAGDVPXBIMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2CCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methoxyacetamide](/img/structure/B15172287.png)
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-valine](/img/structure/B15172319.png)

![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)

![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
